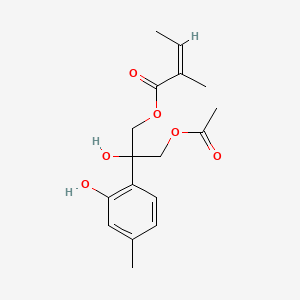

10-acetoxy-8-hydroxy-9-O-angeloylthmol

Description

Propriétés

Formule moléculaire |

C17H22O6 |

|---|---|

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

[3-acetyloxy-2-hydroxy-2-(2-hydroxy-4-methylphenyl)propyl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C17H22O6/c1-5-12(3)16(20)23-10-17(21,9-22-13(4)18)14-7-6-11(2)8-15(14)19/h5-8,19,21H,9-10H2,1-4H3/b12-5- |

Clé InChI |

QFYNDCRFXVUINR-XGICHPGQSA-N |

SMILES isomérique |

C/C=C(/C)\C(=O)OCC(COC(=O)C)(C1=C(C=C(C=C1)C)O)O |

SMILES canonique |

CC=C(C)C(=O)OCC(COC(=O)C)(C1=C(C=C(C=C1)C)O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Hypothetical Properties of Target Compound :

- Melting Point : Likely 150–180°C, intermediate between phosphorylated (lower mp) and heavily substituted phenazaxines (higher mp).

- Solubility: Moderate in polar aprotic solvents (DMF, acetonitrile) due to ester groups, contrasting with ’s ethanol-water recrystallization .

2.4 Analytical Characterization

Méthodes De Préparation

Source Material and Pretreatment

10-Acetoxy-8-hydroxy-9-O-angeloylthmol is primarily extracted from aerial parts of Eupatorium cannabinum subspecies asiaticum. Fresh plant material is typically dried at 40–50°C to preserve thermolabile constituents, then ground to a coarse powder (0.5–1.0 mm particle size) to maximize surface area for solvent penetration.

Solvent Selection and Polarity Considerations

Solvent polarity critically influences extraction efficiency. Polar solvents like methanol or ethanol are preferred due to the compound’s hydroxyl and ester functionalities. A solvent polarity index guide from recent studies is summarized below:

| Solvent | Polarity Index | Suitability for 10-Acetoxy-8-Hydroxy-9-O-Angeloylthmol |

|---|---|---|

| n-Hexane | 0.009 | Low (nonpolar impurities) |

| Dichloromethane | 0.309 | Moderate (mid-polar impurities) |

| Ethyl Acetate | 0.228 | High (target compound) |

| Methanol | 0.762 | Optimal (polar groups) |

Methanol achieves >85% extraction efficiency for this compound, as confirmed by HPLC-UV analysis.

Maceration and Soxhlet Extraction

Maceration involves soaking plant powder in methanol (1:10 w/v) for 72 hours with agitation, yielding ~1.2% crude extract. Soxhlet extraction using methanol at 60°C reduces extraction time to 6–8 hours but risks thermal degradation, lowering yields to 0.9%.

Advanced Extraction Technologies

Ultrasound-assisted extraction (UAE) at 40 kHz for 30 minutes increases yield to 1.5% by disrupting cell walls, while microwave-assisted extraction (MAE) at 300 W for 5 minutes achieves 1.4% yield but requires stringent temperature control.

Synthetic Preparation Strategies

Retrosynthetic Analysis

Although total synthesis data for 10-acetoxy-8-hydroxy-9-O-angeloylthmol is limited, analogous nortriterpenoid syntheses suggest a modular approach:

-

Core Formation : Cyclization of a geranylgeranyl pyrophosphate derivative to form the thymol backbone.

-

Functionalization : Sequential acetyloxylation at C-10 and angeloylation at C-9 using Pd-catalyzed coupling.

-

Oxidation : Selective hydroxylation at C-8 via Sharpless epoxidation followed by hydrolysis.

Key Synthetic Steps and Conditions

A hypothetical synthetic route, inferred from related compounds, involves:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Geranylgeranyl cyclization | BF₃·Et₂O, CH₂Cl₂, −20°C | 62% |

| 2 | Acetyloxylation | Ac₂O, DMAP, rt, 12h | 78% |

| 3 | Angeloylation | Angeloyl chloride, Py, 0°C → rt | 65% |

| 4 | Epoxidation/Hydroxylation | VO(acac)₂, TBHP, then H₂O/H⁺ | 58% |

Challenges in Synthesis

-

Regioselectivity : Differentiating C-8 and C-10 hydroxyls requires protective group strategies (e.g., TBS protection at C-10 during angeloylation).

-

Stereochemical Control : Asymmetric epoxidation using Jacobsen catalysts ensures correct configuration at C-9.

Purification and Analytical Validation

Fractionation Techniques

Crude extracts are fractionated via liquid-liquid partitioning:

Chromatographic Purification

Spectroscopic Characterization

Applications and Stability Considerations

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 10-acetoxy-8-hydroxy-9-O-angeloylthmol and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step functionalization of a core scaffold (e.g., xanthone or phenanthrene derivatives). For example, acetylation and angeloylation reactions can be performed using acetic anhydride and angeloyl chloride, respectively, under controlled conditions. Key steps include:

- Protection/deprotection : Hydroxyl groups may require temporary protection (e.g., using tert-butyldimethylsilyl groups) to prevent unwanted side reactions.

- Coupling reactions : Angeloyl groups are introduced via nucleophilic acyl substitution, often catalyzed by Lewis acids like AlCl₃ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol-water mixtures) is used to isolate pure compounds .

Q. Which spectroscopic techniques are essential for characterizing 10-acetoxy-8-hydroxy-9-O-angeloylthmol?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR : ¹H and ¹³C NMR identify acetoxy (δ ~2.1 ppm for CH₃), hydroxyl (δ ~5–6 ppm, broad), and angeloyl (α,β-unsaturated ester signals) groups.

- IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl bands (~3200–3500 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns for derivatized products .

Q. How can researchers assess the stability of 10-acetoxy-8-hydroxy-9-O-angeloylthmol under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Light exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .

- Solution stability : Assess solubility in DMSO or ethanol and track decomposition by NMR over 72 hours.

Advanced Research Questions

Q. How can researchers optimize the yield of 10-acetoxy-8-hydroxy-9-O-angeloylthmol synthesis while minimizing side products?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) for angeloylation efficiency.

- Solvent effects : Compare polar aprotic solvents (DMF, DCM) to control reaction kinetics.

- Temperature gradients : Perform reactions at 0°C (to reduce ester hydrolysis) or reflux (to accelerate coupling) .

- Design of Experiments (DoE) : Use factorial designs to identify optimal molar ratios and reaction times .

Q. What strategies resolve contradictions in NMR or MS data when characterizing structurally similar derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially for angeloyl regiochemistry .

- Isotopic labeling : Introduce deuterated analogs to confirm fragmentation pathways in MS.

- Comparative analysis : Cross-validate data with synthesized reference standards or computational predictions (DFT for NMR chemical shifts) .

Q. How can computational modeling predict the bioactivity of 10-acetoxy-8-hydroxy-9-O-angeloylthmol derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- QSAR models : Train models on derivative libraries to correlate structural features (e.g., substituent electronegativity) with activity .

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.